molecular formula C18H19N3O6S B14937312 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

Cat. No.: B14937312
M. Wt: 405.4 g/mol
InChI Key: JLVWMPLTBPODKN-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a benzodioxole ring, a nitrophenyl sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Piperazine Ring: The benzodioxole intermediate is then reacted with piperazine under controlled conditions.

    Introduction of the Nitrophenyl Sulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with a nitrophenyl sulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, while the nitrophenyl sulfonyl group can form strong interactions with proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride: Similar structure but lacks the nitrophenyl sulfonyl group.

    1-Benzo(1,3)dioxol-5-ylmethyl-3-(3-trifluoromethyl-phenyl)-urea: Contains a trifluoromethyl-phenyl group instead of the nitrophenyl sulfonyl group.

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the benzodioxole ring and the nitrophenyl sulfonyl group, which confer distinct chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C18H19N3O6S

Molecular Weight

405.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H19N3O6S/c22-21(23)15-2-1-3-16(11-15)28(24,25)20-8-6-19(7-9-20)12-14-4-5-17-18(10-14)27-13-26-17/h1-5,10-11H,6-9,12-13H2

InChI Key

JLVWMPLTBPODKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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